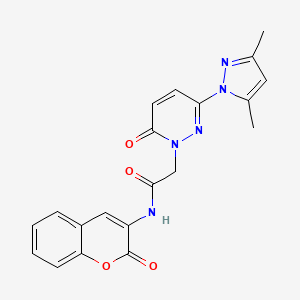
3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Another synthesis route includes the creation of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives by introducing different functional groups to achieve desired biological properties.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their anticancer activity. The papers indicate that certain moieties, such as the naphthyl and thien-2-ylcarbonyl groups, contribute significantly to the compounds' anticancer properties. The presence of these groups in the molecular structure can enhance the activity against various cancer cell lines, suggesting that the structure-activity relationship is an important aspect of the design of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that can potentially increase anticancer activity. For instance, the introduction of the arylmethylthio group and the triazine moiety has been shown to be effective in increasing the cytotoxicity of these compounds against cancer cell lines . The metabolic stability of these compounds is also influenced by the chemical structure, as certain moieties can increase resistance to metabolic degradation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide are not directly discussed, the papers suggest that the benzenesulfonamide derivatives exhibit good metabolic stability and cytotoxicity against various cancer cell lines . The introduction of specific substituents can affect these properties, leading to compounds with potential as anticancer agents. The cytotoxic activities of these compounds are evaluated using IC50 values, which measure the concentration required to inhibit cell growth by 50% .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing novel benzenesulfonamide derivatives due to their significant anti-HIV, antifungal, and anticancer properties. For example, a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and showed promising in vitro anti-HIV and antifungal activities (Zareef et al., 2007). This suggests the potential of benzenesulfonamide derivatives in developing new therapeutic agents against infectious diseases.
Anticancer Applications
Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. A study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives revealed cytotoxic activity against human cancer cell lines HCT-116, HeLa, and MCF-7, with some compounds showing IC50 values below 100 μM. Apoptosis-inducing activity and moderate metabolic stability were also reported, highlighting the anticancer potential of such compounds (Żołnowska et al., 2016).
Herbicidal Activity
Chlorsulfuron, a compound with a benzenesulfonamide moiety, was studied for its selectivity as a postemergence herbicide for cereals. The selectivity was attributed to the ability of crop plants to metabolize the herbicide into an inactive product, demonstrating the agricultural applications of such chemicals (Sweetser et al., 1982).
Propiedades
IUPAC Name |
3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-2-1-3-15(7-14)21(19,20)18-9-11-6-13(10-17-8-11)12-4-5-12/h1-3,6-8,10,12,18H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMQBSXDIILMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

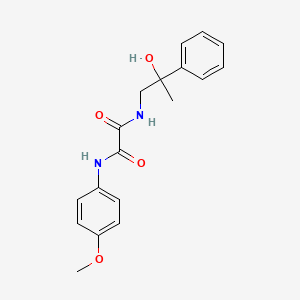


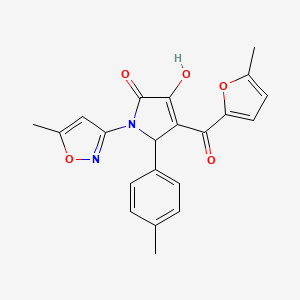
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)

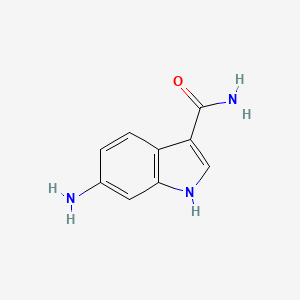
![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)
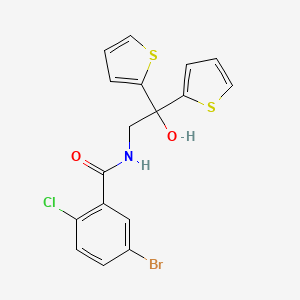
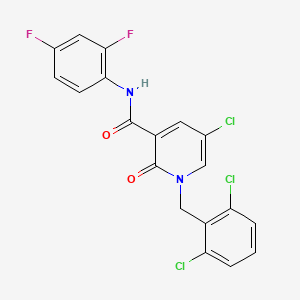
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)
